molecular formula C3H4F2O2 B1304208 2,2-Difluoropropionic acid CAS No. 373-96-6

2,2-Difluoropropionic acid

Cat. No.: B1304208
CAS No.: 373-96-6
M. Wt: 110.06 g/mol
InChI Key: PMWGIVRHUIAIII-UHFFFAOYSA-N
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Description

2,2-Difluoropropionic acid is an organic compound with the chemical formula C3H4F2O2. It is a colorless liquid known for its unique properties and applications in various chemical processes. This compound is characterized by the presence of two fluorine atoms attached to a propionic acid group .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Difluoropropionic acid can be synthesized through the reaction of hydrogen fluoride with acrylic acid. The reaction involves the addition of hydrogen fluoride to acrylic acid under controlled conditions to produce this compound .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of specialized equipment to handle the corrosive nature of hydrogen fluoride. The reaction is carried out in a controlled environment to ensure the safety and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoropropionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various fluorinated compounds, which are valuable intermediates in organic synthesis .

Scientific Research Applications

2,2-Difluoropropionic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: This compound is utilized in biochemical research to study enzyme interactions and metabolic pathways.

    Medicine: It serves as a precursor in the development of pharmaceuticals, particularly in the synthesis of fluorinated drugs.

    Industry: this compound is employed in the production of surfactants, dyes, and coatings

Mechanism of Action

The mechanism of action of 2,2-Difluoropropionic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable compound in various chemical reactions. The exact molecular targets and pathways depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Comparison: 2,2-Difluoropropionic acid is unique due to the presence of two fluorine atoms on the same carbon atom, which significantly influences its chemical properties and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it a preferred choice in specific synthetic applications .

Properties

IUPAC Name

2,2-difluoropropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F2O2/c1-3(4,5)2(6)7/h1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWGIVRHUIAIII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382323
Record name 2,2-Difluoropropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

373-96-6
Record name 2,2-Difluoropropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=373-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Difluoropropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Difluoropropionic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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